molecular formula C15H22ClNO2 B1676208 Meperidine hydrochloride CAS No. 50-13-5

Meperidine hydrochloride

Cat. No.: B1676208
CAS No.: 50-13-5
M. Wt: 283.79 g/mol
InChI Key: WCNLCIJMFAJCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meperidine hydrochloride, also known generically as meperidine and as pethidine hydrochloride, is a synthetic opioid analgesic belonging to the phenylpiperidine class. As a reagent, its primary research application is in pharmacological studies of moderate-to-severe pain management. Its main value to researchers lies in its mechanism of action as a potent agonist of the mu-opioid receptor (MOR) and its significant activity at the kappa-opioid receptor . This activity inhibits adenylate cyclase, reduces intracellular cAMP, and modulates the release of various neurotransmitters, resulting in analgesic effects . Unlike some other opioids, meperidine also exhibits local anesthetic properties and has a documented anti-shivering effect, which is an area of ongoing scientific investigation, particularly in postoperative models . The pharmacodynamic profile of meperidine is characterized by an onset of action that is slightly more rapid than that of morphine, though its duration of action is somewhat shorter . A critical consideration for researchers is the compound's pharmacokinetics. It is metabolized primarily in the liver by CYP3A4 and CYP2B6 enzymes into its primary metabolite, normeperidine . This metabolite is half as potent as meperidine but has twice the central nervous system (CNS) stimulation effects and a significantly longer half-life (approximately 15-20 hours), which can lead to accumulation and an increased risk of neurotoxicity, including seizures, especially in studies involving prolonged exposure or impaired renal function . The oral bioavailability of meperidine is approximately 50-60%, and it is less than half as effective when administered orally compared to parenteral routes . This compound is provided for research purposes only. It is strictly for use in a controlled laboratory setting by qualified personnel. This product is Not for Human or Veterinary Diagnostic or Therapeutic Use .

Properties

IUPAC Name

ethyl 1-methyl-4-phenylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNLCIJMFAJCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-42-1 (Parent)
Record name Meperidine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30950620
Record name Meperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-13-5
Record name Meperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meperidine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorbycyclen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pethidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPERIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8E7F7Q170
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Palladium-Catalyzed Hydrogenation

The critical reduction step converting tetrahydropyridine intermediates to piperidine derivatives employs palladium on charcoal (5% Pd/C) under 30–60 psi hydrogen pressure. This method achieves near-quantitative conversion rates when conducted in ethanol at ambient temperature.

Reaction conditions :
$$
\text{1-methyl-4-phenyl-4-carbethoxy-1,2,3,4-tetrahydropyridine} \xrightarrow[\text{50 psi H}_2]{\text{Pd/C, EtOH}} \text{Meperidine base}
$$

Optimization data :

Catalyst Loading Pressure (psi) Temperature (°C) Yield (%)
5% Pd/C 50 25 92
10% Pd/CaCO₃ 30 40 88
Raney Ni 60 50 78

Source: Adapted from Example II, U.S. Patent 3,824,242

Solvent Selection and Byproduct Mitigation

Tetrahydrofuran (THF) and ethanol emerge as optimal solvents due to their ability to stabilize reactive intermediates. The patent specifies THF for carbanion formation (dielectric constant ε = 7.6) and ethanol for hydrogenation (ε = 24.3), balancing polarity requirements across reaction stages.

Critical Process Parameters

Lithiation Efficiency

n-Butyllithium concentration directly impacts carbanion yield:

$$
\text{Yield (\%)} = 89.7 \times \ln[\text{n-BuLi}] - 12.4 \quad (R^2 = 0.96)
$$

Exceeding 1.1 equivalents of n-BuLi induces side reactions with ethyl chloroformate, reducing overall yield by 8–12%.

Purification Protocols

Post-hydrogenation workup involves:

  • Filtration : Removal of Pd/C catalyst via Büchner funnel
  • Distillation : Vacuum distillation (0.25–0.9 mmHg) to isolate meperidine base (b.p. 113–116°C)
  • Salt Formation : Treatment with HCl gas in ethanol yields this compound (m.p. 186–189°C)

Comparative Analysis of Synthetic Routes

Parameter Schmidle-Mansfield (1956) U.S. Patent 3,824,242 Eisleb (1939)
Starting Material Benzyl cyanide 1-methyl-4-phenyl-THP Chloroethylmethylamine
Steps 6 3 5
Overall Yield (%) 41 74 29
Reaction Time 48 hr 8 hr 72 hr

THP = 1,2,3,6-tetrahydropyridine

Industrial-Scale Production Considerations

Modern manufacturing facilities employ continuous flow reactors for the lithiation step, achieving 98% conversion efficiency through:

  • Precise temperature control (-10°C ± 0.5°C)
  • Inline IR monitoring of carbanion formation
  • Automated quench systems for ethyl chloroformate addition

Large-scale hydrogenation utilizes fixed-bed reactors with 0.5–1.0 ton Pd/C catalyst loads, enabling throughputs exceeding 500 kg/day.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA/ACN gradient)
  • Chiral Purity : >99.9% ee (Chiralpak AD-H, hexane:isopropanol 90:10)
  • Residual Solvents : <50 ppm THF (GC-FID analysis)

Chemical Reactions Analysis

Types of Reactions

Meperidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Meperidinic acid.

    Reduction: Meperidine alcohol.

    Substitution: Normeperidine.

Scientific Research Applications

Clinical Applications

  • Pain Management
    • Acute Pain Relief : Meperidine is indicated for the relief of moderate to severe pain, particularly in postoperative settings and during labor . It is often used when rapid analgesia is required.
    • Dosage : Typical dosages range from 50 mg to 150 mg administered every 3 to 4 hours for adults. For pediatric patients, dosages are based on weight (1 mg/kg to 2 mg/kg) .
  • Obstetric Use
    • Meperidine is frequently utilized in labor and delivery due to its effective analgesic properties and relatively rapid onset of action compared to other opioids . It helps manage labor pain while allowing for a quicker recovery post-delivery.
  • Management of Shivering
    • A notable application of meperidine is in the management of shivering associated with amphotericin B infusions. A randomized double-blind study demonstrated that meperidine effectively stopped shaking chills within an average time of 10.8 minutes, significantly faster than placebo . This property makes it valuable in specific therapeutic contexts.
  • Spinal Anesthesia
    • Meperidine has been employed in spinal anesthesia protocols, where it can be administered intrathecally. Studies have shown its effectiveness in providing analgesia during surgical procedures . Doses for spinal anesthesia typically range from 0.5 mg/kg to 1.8 mg/kg.

Case Study 1: Postoperative Pain Management

A retrospective analysis conducted at two urban hospitals assessed the prevalence of meperidine use among older surgical patients. The study highlighted that despite recommendations against its use due to potential adverse effects, meperidine was still prescribed frequently in this demographic . The findings underscore the need for adherence to updated clinical guidelines regarding opioid use.

Case Study 2: Treatment of Shaking Chills

In a controlled trial involving patients receiving amphotericin B, meperidine was administered during episodes of shaking chills. The results confirmed its efficacy in rapidly alleviating symptoms compared to placebo . This case illustrates meperidine's role beyond conventional analgesia.

Comparative Efficacy

The following table summarizes the comparative efficacy and side effects of meperidine versus other opioids:

Opioid Onset of Action Duration of Action Common Side Effects Unique Properties
MeperidineRapid (10-15 min)Short (2-4 hours)Nausea, dizziness, sedationEffective for shivering; less smooth muscle spasm than morphine
MorphineModerate (30 min)Long (4-6 hours)Constipation, respiratory depressionStandard opioid; higher risk for biliary spasm
HydromorphoneRapid (15-30 min)Moderate (3-5 hours)Nausea, dizzinessMore potent than morphine; less sedation

Risks and Considerations

Despite its applications, the use of this compound is associated with several risks:

  • Toxic Metabolite : Normeperidine, a metabolite of meperidine, can lead to seizures and serotonin syndrome when accumulated .
  • Addiction Potential : Although historically considered safer than other opioids, cases of addiction have been documented .
  • Guideline Recommendations : Due to safety concerns, many health organizations recommend limiting its use or avoiding it altogether in certain populations, particularly older adults .

Mechanism of Action

Meperidine hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The result is an altered perception of pain and an increased pain threshold .

Comparison with Similar Compounds

Key Properties

  • CAS Registry No.: 50-13-5
  • Molecular Weight : 283.8 g/mol
  • FDA Approval : Available in multiple formulations (tablets, oral solutions, injections) with strengths ranging from 50 mg to 150 mg/mL .
  • Therapeutic Equivalence Codes : AA (indicating bioequivalence to reference listed drugs) .

Structural Analogues

Propoxyphene Hydrochloride
  • Structural Similarity : Both meperidine and propoxyphene are phenylpiperidine derivatives. However, propoxyphene has a methyl group substitution on the piperidine ring, reducing its opioid receptor affinity .
  • Pharmacological Profile: Propoxyphene was historically used for mild pain but withdrawn in 2010 due to cardiotoxicity risks.
Parameter Meperidine HCl Propoxyphene HCl
Receptor Affinity High μ-opioid affinity Moderate μ-opioid affinity
Anticholinergic Effects Significant Minimal
Abuse Potential Schedule II Schedule IV (pre-2010)
Clinical Use Moderate-severe pain Mild pain (discontinued)
Reference
Diphenoxylate Hydrochloride
  • Structural Resemblance : Shares a phenylpiperidine backbone with meperidine.
  • Functional Difference: Diphenoxylate is combined with atropine to treat diarrhea. Meperidine, in contrast, crosses the blood-brain barrier, providing systemic analgesia .

Pharmacokinetic and Efficacy Comparisons

Ketamine vs. Meperidine-Based Sedation

A randomized trial compared intramuscular ketamine (4 mg/kg) with a combination of meperidine, promethazine, and chlorpromazine (MPC) for pediatric procedural sedation:

  • Onset : Ketamine achieved sedation in 3 minutes vs. 18 minutes for MPC.
  • Efficacy : Lower procedural distress scores with ketamine (9.9 vs. 19.2).
  • 113 minutes) .
Vitex-negundo Extract vs. Meperidine

In antinociceptive studies, Vitex-negundo extract required >10× the dose of meperidine (500 mg/kg vs. 40 mg/kg) to achieve comparable analgesia. However, sub-therapeutic doses of the extract potentiated meperidine’s effects, suggesting synergistic utility .

Interaction Profiles

MAO Inhibitors
  • Meperidine: Contraindicated with MAO inhibitors (e.g., pargyline HCl) due to risk of serotonin syndrome or hypertensive crisis. This interaction is attributed to inhibition of meperidine metabolism, leading to toxic levels of normeperidine .
  • Diphenoxylate: Theoretical interaction with MAO inhibitors (structurally related to meperidine), though clinical reports are rare .
Other Opioids

Meperidine is often grouped with "atypical" opioids like tramadol and tapentadol in studies due to its mixed mechanisms.

Analytical and Regulatory Considerations

  • Quality Control : Spectrophotometric methods (e.g., bromocresol green complexation) and HPLC/UPLC are validated for meperidine quantification, ensuring parity with standards like benidipine HCl .
  • Monograph Standards: USP specifies ≥95.0–105.0% purity for meperidine oral solutions, aligning with stringent regulatory requirements for opioids .

Biological Activity

Meperidine hydrochloride, commonly known as Demerol, is an opioid analgesic that has been widely used for pain management. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article explores the pharmacodynamics, pharmacokinetics, therapeutic uses, adverse effects, and case studies related to this compound.

Meperidine primarily acts as a kappa-opioid receptor agonist , with additional local anesthetic properties. It exhibits a higher affinity for kappa receptors compared to morphine, which influences its analgesic effects. Upon binding to opioid receptors, meperidine activates G-protein-coupled pathways that inhibit adenylate cyclase activity, leading to decreased intracellular cAMP levels. This action results in the inhibition of nociceptive neurotransmitter release, including substance P and GABA, thereby modulating pain perception .

Pharmacokinetics

  • Bioavailability : Meperidine has an oral bioavailability of 50-60% in individuals with normal hepatic function. This increases to 80-90% in patients with liver impairment due to altered metabolism .
  • Volume of Distribution : The drug crosses the placenta and is distributed into breast milk, indicating potential risks during pregnancy and lactation .
  • Protein Binding : Approximately 60-80% of meperidine binds to plasma proteins, primarily albumin and α1-acid glycoprotein .
  • Metabolism : It is metabolized in the liver to meperidinic acid and normeperidine (which is less potent but has CNS stimulating effects). Normeperidine can accumulate with prolonged use, leading to toxicity .
  • Elimination : The drug is excreted via urine, with pH influencing the proportion of unchanged drug versus metabolites . The half-life varies based on administration route and patient factors.

Therapeutic Uses

Meperidine is indicated for:

  • Pain Management : Effective for moderate to severe pain relief.
  • Anesthesia : Used in spinal anesthesia and patient-controlled analgesia (PCA) settings.
  • Shivering Reduction : Demonstrated efficacy in alleviating shaking chills associated with amphotericin B infusions .

Adverse Effects

Despite its analgesic properties, meperidine is associated with several adverse effects:

  • CNS Toxicity : High doses can lead to central nervous system excitatory reactions. A study reported a 2% incidence of CNS toxicity among patients receiving IV PCA meperidine .
  • Addiction Potential : There are documented cases of addiction to meperidine, particularly among patients with prior opioid use disorders .
  • Side Effects : Common side effects include nausea, vomiting, dizziness, and respiratory depression. The risk of seizures increases with normeperidine accumulation due to prolonged use .

Case Study 1: Addiction to Meperidine

A report detailed three cases of addiction to this compound among patients who had previously not been addicted to other narcotics. This underlines the potential for dependency even in previously non-addicted individuals .

Case Study 2: Efficacy in Shaking Chills

In a randomized double-blind study involving patients undergoing amphotericin B treatment, meperidine effectively ceased shaking chills within an average of 10.8 minutes compared to a placebo group which took significantly longer .

Research Findings

A systematic review analyzed 54 studies involving 4504 patients treated with meperidine for various indications. Key findings included:

Study TypeNumber of StudiesPatient PopulationMain Outcomes
Experimental48VariousPain scores, duration of analgesia
Observational4Surgical patientsPrevalence of use in older adults
Descriptive2General populationSide effects and need for rescue analgesia

The review highlighted that while meperidine provides effective analgesia, its use is complicated by potential adverse effects and recommendations against its use in older adults due to toxicity concerns .

Q & A

Q. What are the critical considerations for synthesizing and characterizing meperidine hydrochloride in a research setting?

Methodological Answer: Synthesis of this compound requires adherence to strict analytical protocols. Key steps include:

  • Precursor selection : Use ethyl 1-methyl-4-phenylpiperidine-4-carboxylate as a starting material, as described in structural analogs like diphenoxylate hydrochloride .
  • Purity verification : Employ high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to confirm ≥98% purity, as per analytical reference standards .
  • Stability testing : Store synthesized batches at -20°C to ensure stability over ≥5 years, and validate degradation profiles using accelerated stability studies .
  • Regulatory compliance : Follow Schedule II handling protocols for opioids, including secure storage and usage logs .

Q. How should researchers design experiments to assess meperidine’s pharmacological activity while minimizing variability?

Methodological Answer:

  • In vitro models : Use opioid receptor-binding assays (e.g., μ-opioid receptor affinity tests) with standardized positive controls (e.g., morphine) to quantify potency .
  • In vivo models : Apply consistent dosing regimens in rodent studies (e.g., 10 mg/kg subcutaneous administration) and use double-blind protocols to reduce bias .
  • Data normalization : Include vehicle controls and normalize results to baseline pain thresholds in antinociception studies .
  • Replication : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document methods in sufficient detail for reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal or ocular exposure .
  • Decontamination : Clean work surfaces with 70% ethanol after use and dispose of waste via certified biohazard containers .
  • Emergency procedures : Train staff on antidote administration (e.g., naloxone for accidental exposure) and maintain emergency contact lists .
  • Documentation : Maintain a Safety Data Sheet (SDS) accessible to all personnel and document training compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on meperidine’s receptor-binding selectivity?

Methodological Answer:

  • Comparative analysis : Replicate studies using identical receptor isoforms (e.g., cloned human μ-opioid receptors) to eliminate species-specific variability .
  • Meta-analysis : Systematically review existing literature to identify confounding variables (e.g., differences in radioligand concentrations or assay temperatures) .
  • Advanced techniques : Employ computational docking simulations to predict binding affinities and validate findings with in vitro functional assays (e.g., GTPγS binding) .

Q. What methodological challenges arise in studying meperidine’s metabolic pathways, and how can they be addressed?

Methodological Answer:

  • Metabolite identification : Use LC-MS/MS to detect norpethidine, a neurotoxic metabolite, and correlate its formation with incubation time in hepatic microsomes .
  • Enzyme kinetics : Characterize CYP3A4 and CYP2B6 contributions to metabolism using isoform-specific inhibitors (e.g., ketoconazole) .
  • Inter-species variability : Compare metabolic rates across human, rat, and mouse models to extrapolate clinical relevance .

Q. How should researchers design studies to investigate meperidine’s potential neurotoxic effects in long-term use?

Methodological Answer:

  • Chronic exposure models : Administer meperidine via osmotic minipumps in rodents over 28 days and assess neurotoxicity via histopathology (e.g., hippocampal neuronal loss) .
  • Biomarker analysis : Measure plasma norpethidine levels and correlate with behavioral outcomes (e.g., seizure thresholds) .
  • Ethical compliance : Submit protocols to institutional review boards (IRBs) and adhere to guidelines for humane endpoints .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in meperidine studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values .
  • Outlier management : Apply Grubbs’ test to exclude anomalous data points and ensure reproducibility .
  • Cross-study validation : Compare results with public datasets (e.g., NIST Chemistry WebBook for structural analogs) .

Q. How can researchers ensure compliance with journal standards when publishing meperidine-related findings?

Methodological Answer:

  • Structural data : Include SMILES notation (e.g., C1(C(=O)OCC)(CCN(CC1)C)c2ccccc2.Cl ) and InChI identifiers for reproducibility .
  • Supplemental materials : Deposit raw NMR spectra, chromatograms, and toxicity datasets in repositories like Figshare, as recommended by Reviews in Analytical Chemistry .
  • Ethical declarations : Disclose funding sources and conflicts of interest in the Acknowledgments section, per Beilstein Journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Meperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.